Methyl 5-(((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)methyl)furan-2-carboxylate
Description
Methyl 5-(((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)methyl)furan-2-carboxylate is a complex organic compound characterized by its intricate molecular structure
Properties
IUPAC Name |
methyl 5-[(5-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanylmethyl]furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O4S/c1-7-5-10(18)14-12-15-16-13(17(7)12)22-6-8-3-4-9(21-8)11(19)20-2/h3-5H,6H2,1-2H3,(H,14,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZPROJCNXRPQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=NN=C(N12)SCC3=CC=C(O3)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)methyl)furan-2-carboxylate typically involves multiple steps, starting with the formation of the triazolopyrimidinone core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Subsequent thiolation and methylation steps are then employed to introduce the thiomethyl and carboxylate groups.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of derivatives of triazole compounds. For instance, compounds similar to methyl 5-(((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)methyl)furan-2-carboxylate have shown promising results against various cancer cell lines. In vitro evaluations demonstrated significant cytotoxicity against human tumor cells with IC50 values indicating effective growth inhibition .
Antimicrobial Activity
Research has also indicated that triazole derivatives exhibit antimicrobial properties. The compound may possess activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents. The mechanism of action often involves interference with bacterial cell wall synthesis or disrupting metabolic pathways .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which Methyl 5-(((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)methyl)furan-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is being studied.
Comparison with Similar Compounds
Methyl 5-(((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)methyl)thiophene-2-carboxylate
Methyl 5-(((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)methyl)pyrrole-2-carboxylate
Uniqueness: Methyl 5-(((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)methyl)furan-2-carboxylate stands out due to its specific structural features, such as the furan ring and the thiomethyl group. These features contribute to its unique chemical and biological properties compared to similar compounds.
Biological Activity
Methyl 5-(((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)methyl)furan-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Furan Ring : A five-membered aromatic ring that contributes to the compound's reactivity.
- Triazole Moiety : Known for its broad biological activity, the triazole ring enhances the compound's interaction with biological targets.
- Thioether Group : This functional group may play a role in the compound's mechanism of action.
The molecular formula of the compound is with a molecular weight of approximately 316.37 g/mol.
Antitumor Activity
Research indicates that compounds containing triazole rings exhibit significant antitumor properties. For instance, derivatives of triazoles have been shown to inhibit various cancer cell lines effectively. The SAR studies suggest that modifications on the triazole ring can enhance cytotoxicity against specific cancer types. For example, compounds with electron-donating groups at strategic positions on the phenyl ring demonstrate improved activity against tumor cells .
Antimicrobial Properties
This compound has been evaluated for antimicrobial activity against a range of pathogens. The presence of the thioether group is believed to enhance its interaction with microbial enzymes, leading to effective inhibition of growth .
Case Studies
- Anticancer Efficacy : In a study involving various triazole derivatives, it was found that certain modifications led to compounds exhibiting IC50 values lower than standard chemotherapeutic agents like doxorubicin. Specifically, compounds with a methyl substitution on the triazole ring showed enhanced binding affinity to cancer cell receptors .
- Antimicrobial Activity : A comparative analysis of several thioether-containing compounds demonstrated that those similar in structure to this compound exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria .
The biological activities of this compound can be attributed to its ability to interfere with critical cellular processes:
- Inhibition of Enzyme Activity : The triazole moiety can act as a competitive inhibitor for enzymes involved in nucleic acid synthesis.
- Induction of Apoptosis : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.
Q & A
Q. How do solvent polarity and proticity influence the compound’s stability during storage?
- Stability Studies : Store the compound in anhydrous DMSO at –20°C under argon. Monitor degradation via HPLC every 3 months; avoid aqueous buffers (pH >7) to prevent ester hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
